molecular formula C20H18N4OS B11267320 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11267320
M. Wt: 362.4 g/mol
InChI Key: GMMJYMYEAABJQJ-UHFFFAOYSA-N
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Description

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound contains a pyrazole ring, an oxadiazole ring, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the pyrazole ring . The oxadiazole ring can be synthesized through the reaction of nitriles with hydrazides under acidic or basic conditions . The final step involves coupling the two heterocyclic systems under suitable conditions, often using catalysts or activating agents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Scientific Research Applications

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, setting it apart from simpler or structurally different compounds .

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4OS/c1-12-4-5-13(2)16(10-12)17-11-18(23-22-17)20-21-19(24-25-20)14-6-8-15(26-3)9-7-14/h4-11H,1-3H3,(H,22,23)

InChI Key

GMMJYMYEAABJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC

Origin of Product

United States

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